Methyl N-fumarylphenylalaninate
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Overview
Description
Preparation Methods
The synthesis of Methyl N-fumarylphenylalaninate typically involves the reaction of phenylalanine with fumaryl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Methyl N-fumarylphenylalaninate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl N-fumarylphenylalaninate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl N-fumarylphenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors . It can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, altering their conformation and function .
Comparison with Similar Compounds
Methyl N-fumarylphenylalaninate can be compared with other phenylalanine derivatives, such as methyl L-phenylalaninate and fluorinated phenylalanines . While these compounds share a common phenylalanine backbone, this compound is unique due to the presence of the fumaryl group, which imparts distinct chemical and biological properties . Similar compounds include:
Methyl L-phenylalaninate: A simpler derivative without the fumaryl group, used in various chemical and biological studies.
Fluorinated phenylalanines: These compounds have fluorine atoms attached to the phenylalanine backbone, enhancing their stability and biological activity.
Properties
CAS No. |
105469-66-7 |
---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(E)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H15NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-8,11H,9H2,1H3,(H,15,16)(H,17,18)/b8-7+/t11-/m0/s1 |
InChI Key |
INPNITFMOVYAHI-AEZGRPFRSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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